molecular formula C15H11ClN2O2S2 B12166170 2-[2-(4-Chloroanilino)-4-thiophen-2-yl-1,3-thiazol-5-yl]acetic acid

2-[2-(4-Chloroanilino)-4-thiophen-2-yl-1,3-thiazol-5-yl]acetic acid

Cat. No.: B12166170
M. Wt: 350.8 g/mol
InChI Key: VTYLAPPZMSIUIZ-UHFFFAOYSA-N
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Description

2-[2-(4-Chloroanilino)-4-thiophen-2-yl-1,3-thiazol-5-yl]acetic acid is a complex organic compound that features a thiazole ring, a thiophene ring, and a chloroaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Chloroanilino)-4-thiophen-2-yl-1,3-thiazol-5-yl]acetic acid typically involves multi-step reactions. One common method includes the condensation of 2-bromo-1-(4-chlorophenyl)ethanone with thiourea to form the thiazole ring. This intermediate is then reacted with thiophene-2-carboxylic acid under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Chloroanilino)-4-thiophen-2-yl-1,3-thiazol-5-yl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[2-(4-Chloroanilino)-4-thiophen-2-yl-1,3-thiazol-5-yl]acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(4-Chloroanilino)-4-thiophen-2-yl-1,3-thiazol-5-yl]acetic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The chloroaniline moiety can interact with cellular proteins, disrupting their function and leading to antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloroanilino)-2-oxoethylsulfinylacetic acid
  • 2-(4-Chloroanilino)-2-oxoethylsulfonylacetic acid
  • 2-(3-Chloroanilino)-2-oxoethylthioacetic acid

Uniqueness

2-[2-(4-Chloroanilino)-4-thiophen-2-yl-1,3-thiazol-5-yl]acetic acid is unique due to the presence of both a thiazole and thiophene ring, which confer distinct electronic properties and reactivity. This makes it particularly useful in the development of advanced materials and pharmaceuticals .

Properties

Molecular Formula

C15H11ClN2O2S2

Molecular Weight

350.8 g/mol

IUPAC Name

2-[2-(4-chloroanilino)-4-thiophen-2-yl-1,3-thiazol-5-yl]acetic acid

InChI

InChI=1S/C15H11ClN2O2S2/c16-9-3-5-10(6-4-9)17-15-18-14(11-2-1-7-21-11)12(22-15)8-13(19)20/h1-7H,8H2,(H,17,18)(H,19,20)

InChI Key

VTYLAPPZMSIUIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=C(SC(=N2)NC3=CC=C(C=C3)Cl)CC(=O)O

Origin of Product

United States

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